molecular formula C13H8O5 B568747 1,6,7-Trihydroxyxanthone CAS No. 25577-04-2

1,6,7-Trihydroxyxanthone

Cat. No. B568747
CAS RN: 25577-04-2
M. Wt: 244.202
InChI Key: SIYGDHCRSSTGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6,7-Trihydroxyxanthone is a potent anticancer agent. It inhibits cell proliferation and induces cell apoptosis. It decreases Bmi-1 expression and increases the protein levels expression of P14, P16 .


Synthesis Analysis

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent. All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .


Molecular Structure Analysis

The molecular formula of 1,6,7-Trihydroxyxanthone is C13H8O5 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .


Chemical Reactions Analysis

The reaction mechanisms for the two main precursors of xanthones, 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone involve an oxidative phenol coupling reaction that occurs either at the ortho or para position of the 3′-OH group, respectively .


Physical And Chemical Properties Analysis

The molecular weight of 1,6,7-Trihydroxyxanthone is 244.20 . After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .

Scientific Research Applications

Biosynthesis in Plants

Xanthones, including 1,6,7-Trihydroxyxanthone, are secondary metabolites found in higher plants such as Clusiaceae, Hypericaceae, and Gentianaceae . They are rich in structural diversity and possess a broad array of pharmacological properties . The biosynthetic pathway of xanthones in plants involves the shikimate pathway and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . The pathway leads to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Antitumor Properties

Xanthones, including 1,6,7-Trihydroxyxanthone, are known to exhibit various biomedical and pharmaceutical benefits, such as antitumor properties . They have been studied for their potential in cancer treatment .

Antidiabetic Properties

Xanthones have been found to possess antidiabetic properties . This makes 1,6,7-Trihydroxyxanthone a potential candidate for further research in the treatment of diabetes .

Antimicrobial Properties

Xanthones are also known for their antimicrobial properties . This suggests that 1,6,7-Trihydroxyxanthone could be used in the development of new antimicrobial agents .

Anti-inflammatory Properties

Some xanthones have been found to exhibit anti-inflammatory properties . This suggests that 1,6,7-Trihydroxyxanthone could potentially be used in the treatment of inflammatory diseases .

Anticancer Agent

1,6,7-Trihydroxyxanthone is a potent anticancer agent . It inhibits cell proliferation and induces cell apoptosis . It also decreases Bmi-1 expression and increases the protein levels expression of P14, P16 .

Mechanism of Action

1,6,7-Trihydroxyxanthone inhibits cell proliferation and induces cell apoptosis. It decreases Bmi-1 expression and increases the protein levels expression of P14, P16 .

Safety and Hazards

The safety data sheet for 1,6,7-Trihydroxyxanthone indicates that it is for research use only, not for human or veterinary use .

Future Directions

The mechanisms underlying the synthesis of xanthones need to be further investigated in order to exploit them for application purposes . The information collected will be a valuable resource for more directed molecular works in xanthone-producing plants as well as in synthetic biology application .

properties

IUPAC Name

1,6,7-trihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O5/c14-7-2-1-3-10-12(7)13(17)6-4-8(15)9(16)5-11(6)18-10/h1-5,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYGDHCRSSTGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745401
Record name 1,6,7-Trihydroxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7-Trihydroxyxanthone

CAS RN

25577-04-2
Record name 1,6,7-Trihydroxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the reported biological activity of 1,6,7-Trihydroxyxanthone?

A1: 1,6,7-Trihydroxyxanthone has demonstrated antioxidant [] and potential anti-cancer activities []. In a study on extracts from Garcinia griffithii, 1,6,7-Trihydroxyxanthone exhibited antioxidant activity with an IC50 ≤ 100 µg/mL []. Separately, research on its effects on liver cancer cells suggests it may act by targeting the Bmi-1 protein via miR-218 [].

Q2: What is the significance of the hydroxyl groups in the structure of 1,6,7-Trihydroxyxanthone for its antioxidant activity?

A2: Research suggests that the number and position of hydroxyl groups significantly influence the antioxidant activity of 1,6,7-Trihydroxyxanthone []. Specifically, dihydroxyl groups at the ortho position, a higher number of hydroxyl groups, and a hydroxyl group at the para position to the C carbonyl in the heterocyclic ring seem to enhance antioxidant activity [].

Q3: From which natural sources has 1,6,7-Trihydroxyxanthone been isolated?

A3: 1,6,7-Trihydroxyxanthone has been isolated from the stem bark of Garcinia griffithii [] and the heartwood of Garcinia eugeniifolia []. These plant species belong to the Guttiferae (also known as Clusiaceae) family, known for its diverse array of xanthone derivatives.

Q4: Are there any analytical techniques used to identify and quantify 1,6,7-Trihydroxyxanthone?

A4: While specific analytical methods were not detailed in the provided abstracts, researchers commonly employ spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry to characterize and confirm the structure of isolated compounds like 1,6,7-Trihydroxyxanthone [, , ].

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